D-Lactic acid
Overview
Description
D-lactic acid is an organic compound with the molecular formula C3H6O3. It is one of the two optical isomers of lactic acid, the other being L-lactic acid. This compound is produced by certain strains of microorganisms and can also be found in some metabolic pathways. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is less common in human metabolism compared to L-lactic acid but has significant industrial and scientific applications .
Scientific Research Applications
D-lactic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of enantiomerically pure compounds. In biology, it serves as a marker for certain metabolic disorders and is used in studies of microbial metabolism. In medicine, this compound is used in the production of biodegradable polymers for drug delivery systems and tissue engineering. Industrially, it is used in the production of adhesives, plastics, and as a preservative in food products .
Mechanism of Action
Target of Action
D-Lactic acid is a normal intermediate in the fermentation (oxidation, metabolism) of sugar . It is identified as a competitive inhibitor of ProDH (proline dehydrogenase) in plants . It also interacts with the (S)-2-haloacid dehalogenase in Pseudomonas sp. (strain YL) .
Mode of Action
This compound is produced by some strains of microorganisms or by some less relevant metabolic pathways . It interacts with its targets, leading to changes in the metabolic processes. For example, it inhibits ProDH, affecting proline metabolism .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a normal intermediate in the fermentation of sugar . It is also involved in the Pyruvate Metabolism pathway, which is crucial for energy production . In addition, it plays a role in the Pyruvaldehyde Degradation metabolic pathway .
Pharmacokinetics
It is known that it is a normal intermediate in the fermentation of sugar .
Result of Action
The action of this compound results in changes in various metabolic processes. For example, it inhibits ProDH, affecting proline metabolism . It can also lead to D-lactic acidosis, a condition characterized by Kussmaul breathing, confusion, slurred speech, and gait disturbances .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of zero-valent iron (ZVI) can catalyze the conversion of L-lactic acid to this compound, resulting in a high yield of optically active this compound . Furthermore, exposure to this compound can occur through various ways including contaminated food and beverages and by microbiota during some pathological states like short bowel syndrome .
Future Directions
Research trends in D-Lactic acid production from lignocellulosic biomass spanning the years 1991 to 2022 show a consistent growth trajectory with minor fluctuations . There is a significant upswing in publications since 2009 . The current literature survey will be very useful in the view of detail study of this compound .
Biochemical Analysis
Biochemical Properties
D-Lactic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar . The concentrated form of this compound is used internally to prevent gastrointestinal fermentation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that lactate and the associated H+ ions are generally immunosuppressive negative regulators .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can interfere with crucial pathways in the organism . For instance, it has been found that sodium lactate-mediated inhibition of CD4+ T cell motility is due to an interference with glycolysis activated upon engagement of the chemokine receptor CXCR3 with the chemokine CXCL10 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that this compound induces ataxia after 4 hours of infusion and produces the greatest obtunding of CNS function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a calf model, this compound induced neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by some strains of microorganism or by some less relevant metabolic pathways . In lactic acid bacteria, pentoses are metabolized via the phosphoketolase pathway, which catalyzes the cleavage of D-xylulose-5-phosphate to equimolar amounts of glyceraldehyde 3-phosphate and acetylphosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Lactate can be exported via monocarboxylate transporter(MCT)1 –4, which also function bidirectionally .
Subcellular Localization
It is known that the experimentally determined subcellular locations of proteins can be found in UniProtKB, Compartments, and in a few more specialized resources .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-lactic acid can be synthesized chemically or produced through microbial fermentation. The chemical synthesis involves the reaction of acetaldehyde with hydrogen cyanide to form lactonitrile, which is then hydrolyzed to produce lactic acid. This method typically yields a racemic mixture of D- and L-lactic acid .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are used to ferment carbohydrates like glucose or lactose. The fermentation process is carried out under controlled conditions to ensure the production of optically pure this compound. The fermentation broth is then subjected to various purification processes, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: D-lactic acid undergoes several types of chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to pyruvic acid and reduced to propionic acid. Esterification of this compound with alcohols produces lactate esters .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Esterification reactions typically involve the use of alcohols and acid catalysts such as sulfuric acid .
Major Products Formed: The major products formed from the reactions of this compound include pyruvic acid, propionic acid, and various lactate esters. These products have diverse applications in the chemical and pharmaceutical industries .
Comparison with Similar Compounds
D-lactic acid is similar to L-lactic acid, but they differ in their optical activity and metabolic pathways. While L-lactic acid is commonly produced in human metabolism, this compound is produced by certain microorganisms. Other similar compounds include glycolic acid, acetic acid, and propionic acid. This compound is unique in its ability to form biodegradable polymers and its specific applications in chiral synthesis .
Properties
IUPAC Name |
(2R)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106989-11-1 | |
Record name | Poly[(+)-lactic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106989-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047030 | |
Record name | D-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10326-41-7 | |
Record name | D-Lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10326-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propanoic acid, 2-hydroxy-, (2R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6M5SET7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.8 °C | |
Record name | D-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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